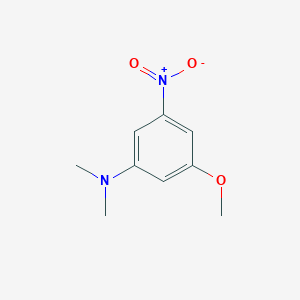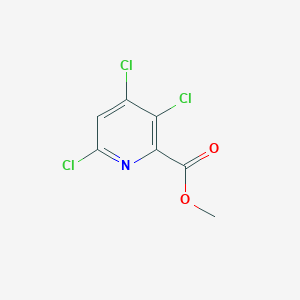
Methyl 3,4,6-trichloropyridine-2-carboxylate
Übersicht
Beschreibung
Methyl 3,4,6-trichloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a building block in the synthesis of various organic molecules. It has also been found to have potential applications in the field of medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,6-trichloropyridine-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have antibacterial and antifungal properties. It has also been found to have potential applications in the treatment of cancer. In agriculture, it has been found to have herbicidal properties and can be used as a pesticide. In material science, it has been found to have potential applications in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of Methyl 3,4,6-trichloropyridine-2-carboxylate is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 3,4,6-trichloropyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the treatment of infections. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,4,6-trichloropyridine-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized with a high yield. It also has a long shelf life, which makes it easy to store. However, it has some limitations as well. It is toxic and should be handled with care. It is also difficult to dissolve in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3,4,6-trichloropyridine-2-carboxylate. One direction is to study its potential applications in the treatment of infections and cancer. Another direction is to study its potential applications in agriculture as a pesticide. Additionally, its potential applications in material science should also be explored. Further research is needed to fully understand the mechanism of action of Methyl 3,4,6-trichloropyridine-2-carboxylate and its potential applications in various fields.
Conclusion:
Methyl 3,4,6-trichloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in the field of medicine, agriculture, and material science. Its mechanism of action and biochemical and physiological effects have been studied extensively. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its potential applications in various fields.
Eigenschaften
IUPAC Name |
methyl 3,4,6-trichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPEXSWHBLGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4,6-trichloropyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
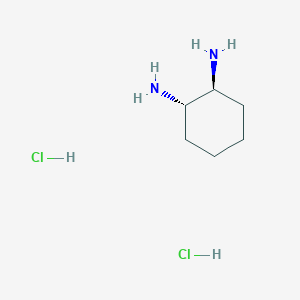

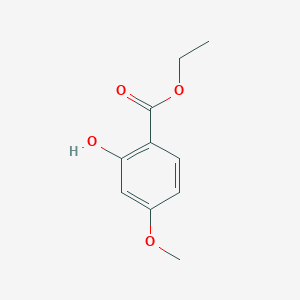
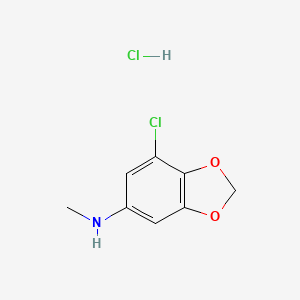
![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)
